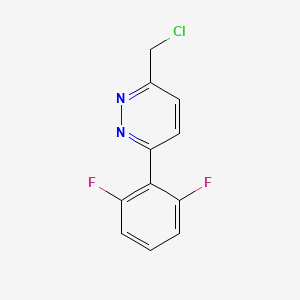

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2/c12-6-7-4-5-10(16-15-7)11-8(13)2-1-3-9(11)14/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSUTRSRTVBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235319 | |

| Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405127-63-0 | |

| Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405127-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl 6 2,6 Difluorophenyl Pyridazine and Analogues

Established Synthetic Pathways to Pyridazine (B1198779) Scaffolds

The formation and functionalization of the pyridazine ring are well-documented processes in heterocyclic chemistry. Methodologies generally fall into two main categories: the initial construction of the ring from acyclic precursors (cyclization) or the modification of a pre-existing pyridazine ring (functionalization). google.com

The most fundamental approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. google.comcymitquimica.com This reaction forms the six-membered ring containing two adjacent nitrogen atoms that characterizes the pyridazine system. Variations of this strategy are numerous and provide access to a wide array of substituted pyridazines.

Several distinct cyclization strategies have been developed, as detailed in the table below.

| Cyclization Method | Precursors | Key Features |

| 1,4-Dicarbonyl Condensation | 1,4-Dicarbonyl compounds and hydrazine | A classic and widely used method for constructing the pyridazine ring. google.comcymitquimica.com |

| Diels-Alder Reactions | Inverse electron demand Diels-Alder between s-tetrazines and silyl (B83357) enol ethers | Provides functionalized pyridazines with high regiocontrol. organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | Promoted by TBAI/K₂S₂O₈, this method offers good yields and broad substrate scope. organic-chemistry.org |

| Cu(II)-Catalyzed Cyclization | β,γ-Unsaturated hydrazones | An aerobic 6-endo-trig cyclization that can yield 1,6-dihydropyridazines or pyridazines depending on the solvent. organic-chemistry.org |

| Diaza-Wittig Reaction | 1,3-Diketones | A key step in a strategy to access versatile pyridazine derivatives. researchgate.net |

| Singlet Oxygen Cycloaddition | Glycosyl furans | A mild, one-pot, three-step procedure involving [4+2] cycloaddition, reduction, and hydrazine cyclization. mdpi.com |

These methods provide robust pathways to the core pyridazine scaffold, which can then be further modified to introduce desired substituents.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic compounds, including pyridazines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the direct introduction of aryl, alkyl, and amino groups onto the pyridazine nucleus. google.com

The Suzuki-Miyaura cross-coupling is one of the most efficient and versatile methods for forming C-C bonds, particularly for attaching aryl groups to heterocyclic rings. cymitquimica.com The reaction typically couples a halogenated pyridazine (e.g., 3-chloro- or 3-bromopyridazine) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is fundamental for synthesizing 6-aryl-substituted pyridazines, such as the target compound's 6-(2,6-difluorophenyl) moiety. researchgate.netresearchgate.net

Key components and conditions for Suzuki-Miyaura reactions on pyridazine substrates are summarized below.

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, dppf, P(t-Bu)₃, X-Phos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane, Toluene, Ethanol (B145695), Dimethoxyethane (DME), Water |

The reaction has been successfully used to prepare a variety of 6-arylpyridazin-3(2H)-ones and 3-amino-6-arylpyridazines, demonstrating its wide applicability. researchgate.netresearchgate.net

Beyond C-C bond formation, the introduction of nitrogen-based functional groups is crucial for creating diverse pyridazine analogues. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forging C-N bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org It allows for the facile synthesis of aryl amines, which can be applied to chloropyridazine substrates to produce aminopyridazines. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. organic-chemistry.org This methodology has been applied to various N-heterocycles, and its principles are transferable to the pyridazine system for the synthesis of analogues bearing amino substituents. google.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization

Specific Synthetic Approaches to 3-(Chloromethyl) Substituted Pyridazines

While the synthesis of the pyridazine ring and its C-6 arylation are well-established, the introduction of a chloromethyl group specifically at the C-3 position requires a more targeted approach. Direct chloromethylation is often unselective; therefore, a multi-step functional group transformation is typically employed.

A plausible and chemically sound pathway for introducing a chloromethyl group at the C-3 position of a pyridazine ring can be devised by analogy to well-established methods used for pyridine (B92270) chemistry. google.com This synthetic route typically begins with a precursor molecule containing a methyl or carboxylic acid group at the C-3 position, which is then converted to the desired chloromethyl group.

A proposed synthetic sequence involves the following key transformations:

Oxidation of a 3-Methyl Group: The synthesis can start from a 3-methylpyridazine (B156695) derivative. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This transformation has been documented for substituted methylpyridazines, such as the oxidation of 3-chloro-6-methylpyridazine (B130396) to 6-chloropyridazine-3-carboxylic acid. google.com

Reduction of the 3-Carboxylic Acid: The resulting pyridazine-3-carboxylic acid is then reduced to the corresponding primary alcohol, 3-(hydroxymethyl)pyridazine. This reduction is typically not performed directly on the carboxylic acid but proceeds via an intermediate ester (e.g., a methyl ester) for better reactivity and selectivity. The esterification can be achieved using methanol (B129727) under acidic conditions, followed by reduction with a hydride reagent such as sodium borohydride. google.com The intermediate, 3-(hydroxymethyl)pyridazine, is a known compound. cymitquimica.comchemimpex.com

Chlorination of the 3-Hydroxymethyl Group: The final step is the conversion of the 3-hydroxymethyl group to the target 3-chloromethyl group. This is a standard transformation often accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or cyanuric chloride. google.com This reaction proceeds via a nucleophilic substitution mechanism, replacing the hydroxyl group with a chlorine atom.

This sequence provides a logical and feasible route to access 3-(chloromethyl) substituted pyridazines, which are valuable intermediates for further chemical elaboration.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound, 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, necessitates a carefully planned precursor synthesis followed by a strategic halogenation step. A common and effective method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine. In this case, a suitable precursor would be 1-(2,6-difluorophenyl)-4-methyl-1,4-dione, which upon reaction with hydrazine hydrate (B1144303), would yield 3-methyl-6-(2,6-difluorophenyl)pyridazine. This foundational reaction provides the core pyridazine structure with the necessary methyl group at the 3-position and the difluorophenyl group at the 6-position.

Once the 3-methyl-6-(2,6-difluorophenyl)pyridazine precursor is obtained, the next critical step is the introduction of the chlorine atom to the methyl group. There are two primary strategies for this halogenation:

Direct Radical Chlorination: This method involves the direct chlorination of the methyl group using a free radical initiator. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) can be employed. This approach offers a direct conversion but may sometimes lead to over-chlorination or other side products, requiring careful control of reaction conditions.

Optimization of Reaction Conditions and Yields

For the initial pyridazine ring formation, the reaction between the 1,4-dicarbonyl precursor and hydrazine is typically carried out in a protic solvent like ethanol or acetic acid. The reaction temperature and time can be adjusted to ensure complete conversion while minimizing the formation of byproducts.

In the subsequent arylation step, particularly if a Suzuki-Miyaura coupling is employed to introduce the 2,6-difluorophenyl group, several parameters are critical for optimization. The choice of the palladium catalyst and the phosphine (B1218219) ligand is paramount. For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The selection of the base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and the solvent system (e.g., a mixture of an organic solvent like dioxane or DMF with water) can significantly impact the reaction rate and yield. Microwave-assisted synthesis has emerged as a powerful tool for optimizing these coupling reactions, often leading to dramatically reduced reaction times and improved yields.

For the final chlorination step, if proceeding via the hydroxymethyl intermediate, the conversion to the chloromethyl group with thionyl chloride is often performed in an inert solvent like dichloromethane (B109758) or chloroform. The reaction temperature is typically kept low initially and then gradually raised to ensure a controlled reaction. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent degradation of the product.

| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridazine Formation | Hydrazine hydrate | Ethanol | Reflux | 4-8 | 70-85 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/Water | 80-100 | 12-24 | 60-90 |

| Chlorination (from alcohol) | Thionyl chloride | Dichloromethane | 0 to RT | 2-4 | 85-95 |

Strategies for Incorporating the 2,6-Difluorophenyl Moiety at Pyridazine C-6 Position

The introduction of the 2,6-difluorophenyl group at the C-6 position of the pyridazine ring is a key transformation in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, which have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Arylation Methods for Pyridazine C-6

Two of the most powerful and widely used arylation methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. In the context of synthesizing this compound, a common strategy would be to start with a 3-methyl-6-chloropyridazine precursor. This precursor can then be coupled with (2,6-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The general reaction is as follows:

3-methyl-6-chloropyridazine + (2,6-difluorophenyl)boronic acid --(Pd catalyst, base)--> 3-methyl-6-(2,6-difluorophenyl)pyridazine

Stille Coupling: The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. For the synthesis of the target molecule, this would involve the reaction of 3-methyl-6-chloropyridazine with an organostannane reagent such as (2,6-difluorophenyl)trimethylstannane or (2,6-difluorophenyl)tributylstannane. While the Stille coupling is also a very versatile and powerful method, the toxicity of organotin compounds is a significant drawback, which has led to a preference for the Suzuki-Miyaura coupling in many applications, especially in pharmaceutical and green chemistry contexts.

| Coupling Reaction | Arylating Agent | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | (2,6-difluorophenyl)boronic acid | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | Na₂CO₃ / K₂CO₃ | Dioxane/Water, DMF |

| Stille | (2,6-difluorophenyl)trimethylstannane | Pd(PPh₃)₄ | - | Toluene, Dioxane |

Green Chemistry Approaches in Pyridazine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to develop more environmentally benign processes by reducing waste, using less hazardous substances, and improving energy efficiency. Several green chemistry approaches are applicable to the synthesis of pyridazine derivatives.

One of the most significant advancements is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates, often leading to significantly shorter reaction times compared to conventional heating methods. This can also lead to higher yields and cleaner reaction profiles with fewer byproducts. Both the initial pyridazine ring formation and the subsequent Suzuki-Miyaura cross-coupling can be effectively performed under microwave conditions.

Another key aspect of green chemistry is the use of environmentally friendly solvents . Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with greener alternatives. For pyridazine synthesis, reactions can sometimes be carried out in water or in solvent-free conditions, particularly when using solid-supported catalysts or reagents. For Suzuki-Miyaura couplings, the use of water as a co-solvent is already common, and efforts are ongoing to develop catalytic systems that can function efficiently in purely aqueous media.

Solvent-free reactions , where the reactants are mixed together without a solvent, represent an ideal green chemistry scenario as they eliminate solvent waste entirely. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by performing the reaction on a solid support. For the synthesis of some pyridazine derivatives, solvent-free methods under microwave irradiation have been shown to be highly efficient.

The development of recyclable catalysts is another important area of green chemistry. In the context of palladium-catalyzed cross-coupling reactions, immobilizing the palladium catalyst on a solid support allows for its easy separation from the reaction mixture and potential reuse, which reduces the cost and environmental impact associated with the use of precious metal catalysts.

| Green Chemistry Approach | Application in Pyridazine Synthesis | Advantages |

| Microwave-Assisted Synthesis | Pyridazine ring formation, Suzuki-Miyaura coupling | Reduced reaction times, higher yields, cleaner reactions |

| Use of Green Solvents | Aqueous media for coupling reactions | Reduced toxicity and environmental impact |

| Solvent-Free Reactions | Pyridazine synthesis from solid reactants | Elimination of solvent waste, simplified workup |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Derivative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Novel Derivativesnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. One- and two-dimensional NMR techniques offer a detailed picture of the proton and carbon frameworks of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine and its derivatives. nih.gov

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are key parameters for structural assignment.

For the parent compound, this compound, the following proton signals are expected:

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group, typically appearing in the downfield region around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the pyridazine (B1198779) ring.

Pyridazine Ring Protons: The pyridazine ring exhibits an AX system for the two adjacent protons. These will appear as two doublets. The proton closer to the electron-withdrawing chloromethyl group would likely resonate at a lower field compared to the other. The typical range for pyridazine protons is between δ 7.5 and 9.5 ppm. chemicalbook.comrsc.org The coupling constant between these adjacent protons would be in the range of 8-9 Hz.

2,6-Difluorophenyl Ring Protons: The protons on the difluorophenyl ring will show a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling. The spectrum would display a triplet for the proton at the 4-position and a doublet of doublets (or a multiplet) for the protons at the 3- and 5-positions. The chemical shifts for these aromatic protons are expected in the range of δ 7.0-7.8 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂Cl | 4.5 - 5.0 | Singlet (s) | N/A |

| Pyridazine-H (adjacent to -CH₂Cl) | ~7.8 - 8.2 | Doublet (d) | 8.0 - 9.0 |

| Pyridazine-H | ~7.6 - 8.0 | Doublet (d) | 8.0 - 9.0 |

| Difluorophenyl-H (para to C-pyridazine) | ~7.3 - 7.6 | Triplet (t) | ~8.0 (H-H), plus H-F coupling |

| Difluorophenyl-H (meta to C-pyridazine) | ~7.0 - 7.3 | Multiplet (m) | H-H and H-F coupling |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

For this compound, the following carbon signals are anticipated:

Chloromethyl Carbon (-CH₂Cl): This carbon is expected to appear in the range of δ 40-50 ppm.

Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will resonate in the aromatic region, typically between δ 120-160 ppm. The carbon atom attached to the chloromethyl group and the carbon atom attached to the difluorophenyl group will have distinct chemical shifts.

2,6-Difluorophenyl Ring Carbons: The carbon atoms of the difluorophenyl ring will also appear in the aromatic region. The carbons directly bonded to fluorine will show a large C-F coupling constant, resulting in a doublet. The other carbon signals will also be influenced by the fluorine atoms. The chemical shifts are generally expected between δ 110 and 165 ppm. mdpi.commdpi.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₂Cl | 40 - 50 | Singlet |

| Pyridazine-C (attached to -CH₂Cl) | 155 - 165 | Singlet |

| Pyridazine-C (attached to phenyl) | 150 - 160 | Singlet |

| Pyridazine-CH | 125 - 135 | Singlet |

| Difluorophenyl-C (ipso, attached to pyridazine) | 115 - 125 | Triplet (due to two adjacent F) |

| Difluorophenyl-C (ortho, attached to F) | 160 - 165 | Doublet |

| Difluorophenyl-C (meta) | 110 - 115 | Doublet |

| Difluorophenyl-C (para) | 130 - 135 | Triplet |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. Cross-peaks will be observed between the two adjacent protons on the pyridazine ring and between the neighboring protons on the 2,6-difluorophenyl ring. This helps to confirm the proton assignments made from the 1D ¹H NMR spectrum. emerypharma.comanalyzetest.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the singlet of the chloromethyl protons will correlate with the carbon signal of the -CH₂Cl group. youtube.comemerypharma.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity of different fragments of the molecule. For instance, the chloromethyl protons should show correlations to the adjacent carbon on the pyridazine ring (C-3) and potentially to the other nearby pyridazine carbon (C-4). The protons on the pyridazine ring will show correlations to carbons within the ring and to the ipso-carbon of the difluorophenyl ring. youtube.comemerypharma.comanalyzetest.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insightsnih.govresearchgate.netacs.orgresearchgate.netacs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.net

The key vibrational modes expected for this compound are:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org Aliphatic C-H stretching from the chloromethyl group would appear around 2950-2850 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridazine and phenyl rings are expected in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-F stretching: The C-F stretching vibrations of the difluorophenyl group are strong and typically appear in the 1300-1100 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region. uhcl.edu

Ring bending and deformation modes: Various in-plane and out-of-plane bending and deformation modes of the aromatic rings will be present in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H stretch (-CH₂) | 2950 - 2850 | Medium | Medium |

| Aromatic C=C/C=N stretch | 1600 - 1400 | Strong | Strong |

| C-F stretch | 1300 - 1100 | Very Strong | Medium |

| C-Cl stretch | 800 - 600 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidationresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.

For this compound, the molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₁₁H₇Cl F₂N₂. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is expected. docbrown.info

Common fragmentation pathways may include:

Loss of a chlorine radical: [M - Cl]⁺ is a likely fragmentation, leading to a stable cation.

Loss of the chloromethyl radical: [M - CH₂Cl]⁺ would result in the 2,6-difluorophenylpyridazine cation.

Fragmentation of the pyridazine ring: Cleavage of the pyridazine ring can lead to various smaller charged fragments.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule from the difluorophenyl ring is a possible fragmentation pathway. docbrown.infolibretexts.orgwhitman.edumiamioh.edu

| Fragment Ion | Proposed Structure | Key Diagnostic Feature |

|---|---|---|

| [M]⁺ | C₁₁H₇³⁵ClF₂N₂⁺ | Molecular ion with characteristic chlorine isotope pattern. |

| [M-Cl]⁺ | C₁₁H₇F₂N₂⁺ | Loss of chlorine radical. |

| [M-CH₂Cl]⁺ | C₁₀H₅F₂N₂⁺ | Loss of chloromethyl radical. |

| [C₆H₃F₂]⁺ | Difluorophenyl cation | Fragment corresponding to the difluorophenyl moiety. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactionsamanote.comnih.govmdpi.comresearchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles.

Planarity: The pyridazine ring is expected to be largely planar. The 2,6-difluorophenyl ring will also be planar.

Torsional Angle: There will be a specific torsional angle between the plane of the pyridazine ring and the plane of the difluorophenyl ring, which is influenced by steric hindrance from the ortho-fluorine atoms.

Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that maximizes favorable intermolecular interactions. These could include π-π stacking between the aromatic rings and weak C-H···N or C-H···F hydrogen bonds. Understanding these interactions is crucial for comprehending the material's physical properties.

| Structural Parameter | Expected Value/Observation |

|---|---|

| Pyridazine C=N bond length | ~1.33 - 1.35 Å |

| Pyridazine C-C bond length | ~1.38 - 1.40 Å |

| C-Cl bond length | ~1.75 - 1.80 Å |

| C-F bond length | ~1.34 - 1.36 Å |

| Torsional angle (pyridazine-phenyl) | Likely to be significant due to steric hindrance |

| Intermolecular Interactions | π-π stacking, C-H···N/F hydrogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, its spectroscopic properties can be inferred from the fundamental electronic structure of the pyridazine core and the influence of its substituents. This section elucidates the expected electronic transitions, the anticipated effects of the chemical environment, and the application of this technique in mechanistic and derivative analysis.

The UV-Vis spectrum of pyridazine and its derivatives is primarily characterized by two types of electronic transitions: π → π* and n → π. researchgate.net The π → π transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are characteristic of molecules containing heteroatoms with lone pairs of electrons like the nitrogen atoms in the pyridazine ring, are generally of lower intensity and occur at longer wavelengths (lower energy). researchgate.net These involve the promotion of a non-bonding electron to a π* antibonding orbital. For the parent pyridazine molecule, gas-phase studies have identified low-intensity absorption bands in the 200–380 nm range. researchgate.net

The substitution on the pyridazine ring in this compound significantly influences its absorption characteristics. The 2,6-difluorophenyl group at the 6-position is expected to have a pronounced effect. Due to the electron-withdrawing nature of the fluorine atoms and the phenyl ring's ability to extend the π-conjugated system, a bathochromic shift (a shift to longer wavelengths) of the π → π* transition is anticipated compared to unsubstituted pyridazine. The chloromethyl group at the 3-position, being weakly electron-withdrawing, would likely induce a smaller shift.

Furthermore, the electronic absorption spectrum of this compound is expected to exhibit solvatochromism, where the position, and sometimes the intensity, of the absorption bands change with the polarity of the solvent. ijcce.ac.irbohrium.com For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atoms through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. researchgate.net Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents, as the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvent molecules. researchgate.net

Mechanistic Elucidation and Derivative Analysis

UV-Vis spectroscopy serves as a valuable tool for mechanistic elucidation and the analysis of derivatives. pharmatutor.orgijnrd.org Reaction kinetics can be monitored by observing the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product. pharmatutor.org For instance, if this compound were to undergo a nucleophilic substitution reaction at the chloromethyl group, the change in the electronic environment of the pyridazine ring could lead to a shift in the absorption maximum, allowing for the reaction rate to be determined.

In the analysis of derivatives, UV-Vis spectroscopy can confirm the successful modification of the parent compound. The introduction of new functional groups, especially those that extend the conjugation of the system (auxochromes), will predictably alter the UV-Vis spectrum. By comparing the spectrum of the derivative to that of the starting material, one can ascertain structural changes. For example, replacing the chlorine atom with a group that has a different electronic effect would result in a measurable shift in λmax.

Illustrative Spectroscopic Data

While experimental data is not available, the following table provides a hypothetical representation of the type of data that would be obtained from a UV-Vis spectroscopic analysis of this compound in different solvents. The values are for illustrative purposes only and are based on the expected behavior of similar heterocyclic compounds.

| Solvent | Transition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane (B92381) | n → π | 345 | 500 |

| π → π | 270 | 15,000 | |

| Ethanol (B145695) | n → π | 335 | 550 |

| π → π | 278 | 16,500 | |

| Acetonitrile | n → π | 338 | 520 |

| π → π | 275 | 16,000 |

This illustrative data reflects the expected hypsochromic shift of the n → π* transition and the bathochromic shift of the π → π* transition as the solvent polarity increases from hexane to ethanol.

Computational Chemistry and Theoretical Studies of 3 Chloromethyl 6 2,6 Difluorophenyl Pyridazine and Its Analogues

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of pyridazine (B1198779) derivatives. gsconlinepress.comiau.ir These methods provide a robust framework for understanding molecular structure and behavior at the electronic level. For pyridazine analogues, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netbhu.ac.inmdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netmdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. gsconlinepress.comresearchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In pyridazine derivatives, the distribution of these orbitals is key to their function. For 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the difluorophenyl group, while the LUMO may be distributed across the heterocyclic system, influenced by the electron-withdrawing chloromethyl group. mdpi.com DFT calculations allow for the precise determination of these orbital energies and their gap, providing insights into the molecule's potential for charge transfer interactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Pyridazine Analogues

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest better donation. researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest better acceptance. |

| ΔE (HOMO-LUMO Gap, eV) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. mdpi.com |

| Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. Hard molecules have large energy gaps. mdpi.com |

| Softness (S) | Reciprocal of hardness | Soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | Power to attract electrons | Calculated as -(EHOMO + ELUMO) / 2. |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.innih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. scispace.comchemrxiv.org

For this compound, the MEP surface would reveal specific reactive sites.

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atoms of the pyridazine ring and the fluorine atoms of the difluorophenyl group. mdpi.comresearchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms and potentially the carbon of the chloromethyl group. nih.govresearchgate.net

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and crystal engineering. tandfonline.comnih.gov

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. mdpi.com By calculating theoretical spectra and comparing them with experimental data, researchers can confirm the molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical values generally show good correlation with experimental results, assisting in the assignment of complex spectra. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum. bhu.ac.in This analysis provides information about the electronic structure and the nature of the orbitals involved in the transitions.

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. acs.org By calculating the potential energy surface for a reaction, such as the synthesis of pyridazine derivatives, the most likely mechanism can be determined. researchgate.netorganic-chemistry.orgnih.gov

Transition state theory combined with quantum chemical calculations can determine the activation energy (energy barrier) for each step of a reaction. acs.org This information is invaluable for optimizing reaction conditions, predicting product distributions, and designing more efficient synthetic routes for complex molecules like this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions. tandfonline.comresearchgate.net

For a molecule like this compound, MD simulations can:

Explore Conformational Space: The molecule may have several low-energy conformations due to the rotation of single bonds. MD simulations can sample these different conformations, revealing the molecule's flexibility and preferred shapes.

Analyze Intermolecular Interactions: When placed in a simulated environment (e.g., with solvent molecules or a biological receptor), MD can model how the molecule interacts with its surroundings. This is particularly useful in drug design to understand how a ligand binds to a protein's active site. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. ijournalse.org

In the context of pyridazine analogues, QSAR studies are used to design new compounds with enhanced desired properties (e.g., higher potency as a drug or herbicide). kfupm.edu.sa The process typically involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of known pyridazine analogues. These descriptors can be electronic (e.g., HOMO/LUMO energies from DFT), steric, or topological. kfupm.edu.saresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. kfupm.edu.sa

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. tandfonline.comresearchgate.net

Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized pyridazine derivatives, guiding synthetic efforts toward more promising candidates. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Pyridazine Analogues

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Describes the electronic distribution and reactivity. kfupm.edu.sa |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to solubility, permeability, and transport properties. researchgate.net |

| Steric | Molecular Volume, Surface Area | Describes the three-dimensional shape and bulk of the molecule. |

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.govrsc.org The primary goal of QSAR is to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanisms of action.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the series, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to find the best correlation between the calculated descriptors and the observed biological activity.

Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics and the independent test set.

Molecular descriptors are typically categorized into several classes, each representing different physicochemical properties. For pyridazine analogues, these descriptors are crucial for capturing the nuances of their structure that drive biological function.

In studies of related heterocyclic compounds, 3D-QSAR models have been developed that consider biophoric sites for hydrogen acceptors, hydrogen donors, and hydrophobic interactions. nih.govresearchgate.net For a series of pyridazine analogues, a QSAR model might reveal that biological activity is positively correlated with the electron-withdrawing character of the substituent at the 6-position and negatively correlated with the steric bulk at the 3-position. Such a model for this compound would quantify the specific contributions of its substituents to a given biological endpoint, guiding the design of more potent analogues.

Influence of Fluorine and Chloromethyl Substituents on Electronic and Steric Parameters

The specific substituents on the pyridazine ring are the primary determinants of the molecule's physicochemical properties and, consequently, its biological function. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic and steric parameters of substituted pyridazines. iiste.orggsconlinepress.com These calculations can determine properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO/LUMO), and charge distributions, which collectively define the molecule's reactivity and interaction profile. mdpi.com

Influence of the 2,6-difluorophenyl Group:

The phenyl ring at the 6-position is heavily influenced by the two fluorine atoms at the ortho positions.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the phenyl ring. While fluorine can also exert a weak electron-donating resonance effect (+R), the inductive effect is dominant, especially from the ortho positions. The net result is that the 2,6-difluorophenyl group acts as a strong electron-withdrawing moiety, which in turn reduces the electron density of the attached pyridazine ring. This modulation of the electronic landscape can be critical for binding affinity, as it alters the strength of potential π-π stacking, hydrogen bonding, and other non-covalent interactions.

Steric Effects: The presence of two substituents at the ortho positions of the phenyl ring creates significant steric hindrance. This can restrict the free rotation of the phenyl ring around the C-C bond connecting it to the pyridazine core. This conformational rigidity can be advantageous for biological activity by locking the molecule into a specific, bioactive conformation that fits optimally into a target binding site. DFT calculations can predict the preferred dihedral angle and the energy barrier to rotation, quantifying this steric influence.

Influence of the 3-(Chloromethyl) Group:

The chloromethyl group (-CH₂Cl) at the 3-position also imparts distinct electronic and steric characteristics.

Electronic Effects: Similar to fluorine, the chlorine atom is highly electronegative and exerts a strong inductive (-I) electron-withdrawing effect. nih.gov This effect is transmitted through the methylene (B1212753) (-CH₂-) spacer to the pyridazine ring, reducing its electron density. The chloromethyl group is a known alkylating agent in certain contexts, a chemical reactivity that stems from the polarization of the C-Cl bond.

Steric Effects: The chloromethyl group is bulkier than a simple chloro or methyl substituent. Its size can influence how the molecule fits into a binding pocket and may create favorable or unfavorable steric interactions with amino acid residues. nih.gov Studies on substituted pyridazines have shown that steric bulk at the 3- and 6-positions can be a sensitive factor for molecular interactions. nih.gov

Computational analyses provide quantitative measures for these effects. For instance, Tolman electronic parameters (TEP) and cone angles are used to quantify the electron-donating strength and steric bulk of ligands, respectively, and similar principles can be applied to substituents on a heterocyclic core. rsc.org

Based on a comprehensive search of available scientific literature, there is no specific published research data corresponding to the in vitro biological activities of the exact compound "this compound" for the outlined topics.

The provided article structure requires detailed, specific experimental findings, including data on enzyme inhibition, receptor binding, and antimicrobial activity for this particular molecule. Unfortunately, studies detailing the investigation of "this compound" in the context of amyloid inhibition, GABA-A receptor antagonism, CDK2 kinase inhibition, anti-inflammatory pathways (COX-1/COX-2, iNOS), or its antibacterial spectrum could not be located.

While the broader class of pyridazine derivatives has been investigated for a wide range of biological activities—including as potential kinase inhibitors, anti-inflammatory agents, and antimicrobials—this general information does not meet the strict requirement to focus solely on "this compound." To generate the requested article with the required scientific accuracy and detail, including data tables, specific research dedicated to this compound is necessary.

Therefore, it is not possible to provide the requested article at this time due to the absence of specific scientific data for "this compound" in the specified biological contexts.

Biological Activity and Structure Activity Relationships in Vitro and Target Focused Investigations

Antimicrobial Activity Studies (in vitro)

Antifungal Efficacy (in vitro)

Pyridazine (B1198779) derivatives have been a subject of interest in the quest for novel antifungal agents. Research has demonstrated that the pyridazine nucleus is a versatile scaffold for developing compounds with significant antifungal properties. The introduction of fluorine atoms into the molecular structure of pyridazine derivatives has been shown to enhance their antimicrobial activity. nih.gov This suggests that the 2,6-difluorophenyl moiety in 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine could be a key contributor to its potential antifungal efficacy.

Studies on various pyridazine analogs have shown a range of activities against different fungal pathogens. For instance, certain pyridazinone derivatives have been investigated for their activity against Candida albicans and other fungi. nih.govresearchgate.net The antifungal activity is often influenced by the nature and position of substituents on the pyridazine and associated phenyl rings.

Below is a table summarizing the in vitro antifungal activity of representative pyridazine derivatives against various fungal strains.

| Compound/Derivative | Fungal Strain | Activity (MIC/IC50) | Reference |

| Pyridazinone Derivative 8g | Candida albicans (ATCC10231) | MIC = 16 µg/mL | nih.gov |

| Phenoxy-substituted imidazo[1,2-b]pyridazine (B131497) amide derivatives | Mycobacterium tuberculosis H37Rv | Moderate activity at 25 µg/mL | researchgate.net |

| Triazole derivatives with phenylethynyl pyrazole (B372694) side chains (5k and 6c) | C. albicans | MIC = 0.125, 0.0625 µg/mL | nih.gov |

| Triazole derivatives with phenylethynyl pyrazole side chains (5k and 6c) | C. neoformans | MIC = 0.125, 0.0625 µg/mL | nih.gov |

Antimalarial Activity (in vitro)

The pyridazine heterocycle is also being explored for its potential in developing new antimalarial drugs. dtic.mil The urgent need for novel antimalarials that can overcome the resistance of Plasmodium falciparum to existing drugs has spurred research into various heterocyclic compounds, including pyridazines. The presence of fluorine in therapeutic agents can significantly enhance their biological activity, and this holds true for antimalarial candidates as well. nih.gov

While direct antimalarial data for this compound is not available, studies on related fluorinated and non-fluorinated pyridazine and similar nitrogen-containing heterocyclic derivatives show promise. For example, some synthetic prodiginines with alkyl or aryl substituents have demonstrated potent in vitro activity against P. falciparum. bris.ac.uk

The following table presents the in vitro antimalarial activity of some heterocyclic compounds against P. falciparum.

| Compound/Derivative | P. falciparum Strain | Activity (IC50) | Reference |

| Acridine derivative 1 | Chloroquine-susceptible (3D7) | ~0.07 µM | nih.gov |

| Acridine derivative 1 | Chloroquine-resistant strains | ~0.3 µM | nih.gov |

| Synthetic prodiginine analogues (49, 50, 51) | D6 | 1.7-2.1 nM | bris.ac.uk |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | W2 (chloroquine-resistant) | 0.07 µM | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | 3D7 (chloroquine-sensitive) | 0.06 µM | mdpi.com |

Mechanistic Insights into Biological Activity

Identification of Molecular Targets and Binding Modes

The mechanism of action for antifungal and antimalarial pyridazine derivatives is likely tied to specific molecular targets within the pathogens. For antifungal activity, pyridazine-based compounds might interfere with essential enzymatic pathways in fungi, such as those involved in cell wall synthesis or amino acid and protein biosynthesis. researchgate.net The pyridazine ring, with its dual hydrogen-bonding capacity, can play a significant role in drug-target interactions. nih.gov

In the context of antimalarial activity, potential targets for heterocyclic compounds include plasmepsins, which are aspartic proteases involved in hemoglobin degradation by the parasite. researchgate.net Molecular docking and dynamics simulations of related compounds suggest that the pyridazine scaffold can fit into the active sites of such enzymes. researchgate.netnih.gov The binding is likely stabilized by a combination of hydrogen bonds, and π-π stacking interactions between the pyridazine or phenyl rings and amino acid residues of the target protein. nih.govnih.gov

Delineation of Structural Parameters Governing Activity

The biological activity of pyridazine derivatives is governed by several structural parameters, including the nature of substituents and their positions on the heterocyclic and appended rings.

Bulkiness and Halogen Bonding: The size and shape of substituents can influence how a molecule fits into the binding pocket of a target enzyme. The 2,6-difluorophenyl group in the target compound is relatively bulky. Halogen atoms, particularly fluorine, can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the drug-receptor complex. nih.gov The unique properties of fluorine, such as its high electronegativity and ability to modulate lipophilicity, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.govchimia.ch

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, a feature that is crucial for molecular recognition and binding to biological targets. nih.gov The ability of the pyridazine core to engage in dual hydrogen-bonding interactions can enhance binding affinity and specificity. nih.gov

Chloromethyl Group: The 3-(chloromethyl) group is a reactive moiety. It could potentially act as an alkylating agent, forming a covalent bond with a nucleophilic residue in the active site of a target enzyme, leading to irreversible inhibition.

Cytotoxicity Assessments for Target Selectivity

An essential aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen or cancer cell while exhibiting minimal toxicity to host cells. Studies on various pyridazine derivatives have evaluated their cytotoxicity against a range of human cancer cell lines and, in some cases, non-cancerous cell lines.

For instance, some pyridazino[4,5-b]phenazine-5,12-diones have shown higher cytotoxicity against several human cancer cell lines than the standard anticancer drug doxorubicin. nih.gov In another study, certain 3,6-disubstituted pyridazines displayed good anti-proliferative action against human breast cancer cell lines with favorable selectivity indices when tested against non-tumorigenic breast cells. tandfonline.com The cytotoxicity of pyridazine derivatives is often linked to the induction of apoptosis. nih.gov

The table below summarizes the cytotoxicity of selected pyridazine derivatives against various cell lines.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Pyridazino[4,5-b]phenazine-5,12-dione (7f) | A549 (lung cancer) | 0.097-0.225 µM | nih.gov |

| Pyridazino[4,5-b]phenazine-5,12-dione (7h) | SK-OV-3 (ovarian cancer) | 0.097-0.225 µM | nih.gov |

| 3,6-disubstituted pyridazine (11m) | T-47D (breast cancer) | 0.43 µM | tandfonline.com |

| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (breast cancer) | 0.99 µM | tandfonline.com |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | Various human cancer cell lines | Low micromolar to nanomolar range | nih.gov |

Applications in Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates and Building Blocks

The reactivity of the chloromethyl group, attached to the electron-deficient pyridazine (B1198779) ring, allows for a wide range of chemical transformations. This position is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility establishes 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine as a key starting material for creating libraries of novel compounds. Pyridazine-based frameworks are integral to numerous therapeutic agents, highlighting the importance of such synthetic intermediates in drug discovery. nih.govrjptonline.org

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. These multi-ring structures are of great interest in medicinal chemistry due to their rigid conformations and ability to interact with biological targets. The chloromethyl group serves as an electrophilic handle to initiate cyclization reactions.

For instance, in the synthesis of nih.govrjptonline.orgliberty.edutriazolo[4,3-b]pyridazines, this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazinylmethyl intermediate. This intermediate can then undergo cyclization with various one-carbon synthons (like orthoesters or formic acid) to yield the fused triazole ring. nih.gov This methodology provides a direct route to novel triazolopyridazine derivatives, which are known for their diverse pharmacological activities. fishersci.com

Similarly, it can serve as a precursor for pyrazolo[4,3-c]pyridazines. Reaction with substituted hydrazines can lead to the formation of the fused pyrazole (B372694) ring system, a scaffold present in many biologically active molecules. The ability to readily form these fused systems makes the parent compound a strategic starting point for developing new chemical entities.

Below is a table of representative fused heterocyclic systems that can be synthesized from pyridazine precursors.

Fused Heterocyclic Systems Derived from Pyridazine Intermediates| Fused System | General Structure | Synthetic Precursor Example | Potential Application |

|---|---|---|---|

| nih.govrjptonline.orgliberty.eduTriazolo[4,3-b]pyridazine | A pyridazine ring fused with a triazole ring. | 3-Hydrazinyl-6-phenylpyridazine | Anxiolytics, Antivirals |

| Pyrazolo[4,3-c]pyridazine | A pyridazine ring fused with a pyrazole ring. | 3-Chloro-4-hydrazinylpyridazine | Kinase Inhibitors |

| Pyrido[3,4-c]pyridazine | A pyridazine ring fused with a pyridine (B92270) ring. mdpi.com | 4-Methyl-3-cyanopyridine-2,6-dione | HPK1 Inhibitors for Cancer Therapy mdpi.comresearchgate.net |

| Imidazo[1,2-b]pyridazine (B131497) | A pyridazine ring fused with an imidazole (B134444) ring. | 3-Amino-6-chloropyridazine | Antimycobacterial Agents rjptonline.org |

The chloromethyl group is readily displaced by a wide variety of nucleophiles, enabling the synthesis of diverse, polyfunctionalized pyridazine derivatives. researchgate.net This straightforward substitution allows for the systematic modification of the molecule's properties, which is a key strategy in medicinal chemistry for optimizing lead compounds. By reacting this compound with different nucleophiles, a library of derivatives with varied steric and electronic properties can be generated.

For example, reaction with amines yields aminomethyl derivatives, reaction with alcohols or phenols produces ethers, and reaction with thiols gives thioethers. The introduction of these different functional groups can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity. This synthetic flexibility is crucial for exploring structure-activity relationships (SAR).

The following table illustrates potential transformations of the chloromethyl group.

Nucleophilic Substitution Reactions for Polyfunctionalization| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Morpholine | -CH₂-N(CH₂)₄O | Aminomethyl derivative |

| Alkoxide | Sodium Methoxide | -CH₂-OCH₃ | Ether |

| Thiolate | Sodium Thiophenoxide | -CH₂-SPh | Thioether |

| Cyanide | Sodium Cyanide | -CH₂-CN | Acetonitrile derivative |

| Azide | Sodium Azide | -CH₂-N₃ | Azidomethyl derivative |

Design and Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. An effective probe requires a recognition element that binds to the target and a reactive or reporter group. The structure of this compound is well-suited for this purpose. The 6-(2,6-difluorophenyl)pyridazine moiety can act as the recognition element, potentially binding to a specific protein pocket.

The chloromethyl group serves as a reactive handle for covalent modification of the target protein, allowing for irreversible binding and facilitating target identification and validation studies. Alternatively, it can be used to attach reporter tags, such as fluorescent dyes or biotin (B1667282), enabling the visualization and isolation of the target protein. The ability to synthesize various derivatives (as described in 7.1.2) allows for the fine-tuning of the probe's selectivity and reactivity. While specific applications of this exact compound as a chemical probe are not yet widely documented, its chemical features align perfectly with the design principles of modern chemical probes.

Exploration of Potential in Organic Electronic Materials (e.g., semiconductors)

The field of organic electronics is rapidly expanding, with applications in displays, solar cells, and sensors. mdpi.com Pyridazine-based compounds are being explored for their potential as organic semiconductors due to their planar, aromatic structure and nitrogen content, which can facilitate charge transport. liberty.edu

The this compound molecule possesses several features that make it an interesting candidate for materials science research. The extended π-system of the difluorophenyl-pyridazine core is essential for electronic conductivity. The highly electronegative fluorine atoms on the phenyl ring can modulate the molecule's electronic properties, such as its HOMO and LUMO energy levels, which are critical for performance in electronic devices. Furthermore, these fluorine atoms can promote favorable intermolecular interactions (e.g., π-π stacking), which influence the solid-state packing and, consequently, the charge mobility of the material. liberty.edu

The reactive chloromethyl group offers a unique advantage, allowing the molecule to be chemically grafted onto surfaces or incorporated into larger polymer chains. This could be used to create well-ordered thin films or to develop novel semiconducting polymers with tunable properties, opening up new avenues for the design of advanced organic electronic materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of pyridazine (B1198779) derivatives is well-established, future research should focus on developing more sustainable and efficient methods for the preparation of 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine and its analogs. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple purification steps.

Future efforts should explore green chemistry approaches, such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and minimize the use of solvents.

Metal-free catalytic systems: The development of metal-free protocols, such as aza-Diels-Alder reactions, offers a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

One-pot synthesis: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. nih.gov

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

These modern synthetic approaches would not only make the synthesis of this compound more environmentally friendly but also facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Comprehensive Exploration of Pyridazine Ring and Substituent Reactivity

A thorough investigation into the reactivity of the pyridazine ring and its substituents is crucial for the rational design of new derivatives. The electron-deficient nature of the pyridazine ring influences the reactivity of its substituents.

Key areas for exploration include:

Nucleophilic and Electrophilic Aromatic Substitution: The pyridazine ring is generally resistant to electrophilic substitution but is more susceptible to nucleophilic attack. researchgate.netquora.comquora.com Understanding the regioselectivity of these reactions on the this compound core is essential for its functionalization.

Reactivity of the Chloromethyl Group: The chloromethyl group at the 3-position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. A systematic study of its reactivity with various nucleophiles (e.g., amines, thiols, alcohols, and carbanions) would provide a valuable toolkit for creating diverse derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to further functionalize the pyridazine ring, provided a suitable leaving group is present or can be introduced.

A comprehensive understanding of the compound's reactivity profile will enable the strategic design and synthesis of novel molecules with tailored properties.

Advanced Computational Modeling for Predictive Design

In silico methods are powerful tools for accelerating the drug discovery process and can be instrumental in exploring the potential of this compound.

Future computational studies should focus on:

Pharmacophore Modeling: Developing pharmacophore models based on known active pyridazine derivatives can help identify the key structural features required for binding to specific biological targets.

Molecular Docking: Docking studies can predict the binding modes of this compound and its analogs within the active sites of various enzymes and receptors, providing insights into potential mechanisms of action. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO), to predict its reactivity and stability.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like profiles, reducing the likelihood of late-stage failures in drug development. tandfonline.com

The integration of computational modeling with synthetic chemistry will enable a more rational and efficient approach to the design of novel pyridazine-based compounds.

Discovery of Novel In Vitro Biological Targets and Mechanisms of Action

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govscielo.brresearchgate.netresearchgate.net

A crucial area of future research is the systematic screening of this compound and its derivatives against a diverse panel of biological targets to identify novel therapeutic applications.

| Potential Biological Targets for Pyridazine Derivatives | Reported Activity | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | tandfonline.com |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Anticancer | nih.govjst.go.jp |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Various bacterial and fungal strains | Antimicrobial | nih.govresearchgate.netmdpi.com |

| Various viral strains | Antiviral | researchgate.net |

Further investigations should aim to elucidate the mechanism of action of any identified bioactive compounds through techniques such as enzyme inhibition assays, cell-based assays, and proteomic studies.

Design of Next-Generation Pyridazine-Based Chemical Tools and Building Blocks

Beyond its potential as a therapeutic agent, this compound can serve as a versatile building block for the synthesis of more complex molecules and as a chemical tool for biological research.

Future research in this area could involve:

Development of Chemical Probes: The reactive chloromethyl group can be used to attach fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to create chemical probes for studying biological processes and identifying protein targets.

Synthesis of Fragment Libraries: The pyridazine core can be used as a central scaffold for the construction of fragment libraries for use in fragment-based drug discovery (FBDD).

Creation of Bioisosteres: The pyridazine ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine (B92270) rings, in known drugs to improve their physicochemical and pharmacological properties. nih.govmdpi.comencyclopedia.pubresearchgate.netmdpi.com

The development of this compound and its derivatives as chemical tools and building blocks will undoubtedly contribute to advancements in chemical biology and medicinal chemistry. researchgate.net

Q & A

Basic Question: What synthetic strategies are recommended for preparing 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or cyclization reactions. For this compound:

- Step 1: Start with a pre-functionalized pyridazine core. For example, 6-(2,6-difluorophenyl)pyridazin-3-amine (CID 50989709, ) can serve as a precursor.

- Step 2: Introduce the chloromethyl group via Mannich reaction or Friedel-Crafts alkylation, using formaldehyde and HCl under controlled pH (4–6) to avoid over-chlorination.

- Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like AlCl₃ to enhance electrophilic substitution at the 3-position. Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) removes unreacted amines and halogenated byproducts.

Basic Question: How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Answer:

- NMR Analysis:

- ¹H NMR: The 2,6-difluorophenyl group shows distinct splitting patterns (doublet of triplets at δ 7.2–7.8 ppm). The chloromethyl (–CH₂Cl) group appears as a singlet (δ 4.5–5.0 ppm) due to deshielding.

- ¹³C NMR: Fluorine coupling causes splitting in carbons adjacent to F atoms (e.g., C-2 and C-6 of the phenyl ring at δ 115–125 ppm).

- Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion peaks. For example, CID 50989709 (a related compound) has a [M+H]+ peak at m/z 208.06808 ( ).

- X-ray Crystallography: Resolve regiochemistry ambiguities by comparing bond lengths and angles with structurally similar compounds, such as 3-chloro-4,6-dimethylpyridazine ( ).

Advanced Question: What computational methods are suitable for predicting the reactivity of the chloromethyl group in further functionalization?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the chloromethyl group’s electrophilicity. Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like 3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine ( ).

- Solvent Effects: Simulate reaction pathways in polar solvents (ε > 20) to assess nucleophilic attack feasibility. For example, the chloromethyl group in pyridazine derivatives reacts preferentially with amines or thiols in DMSO.

- Kinetic Studies: Apply Eyring equation to predict activation energies for SN2 vs. SN1 mechanisms. Refer to collision cross-section (CCS) data from CID 50989709 ( ) to validate computational models.

Advanced Question: How can researchers address discrepancies in spectroscopic data for halogenated pyridazine derivatives?

Answer:

- Contradiction Analysis:

- Case 1: If ¹H NMR shows unexpected splitting, consider dynamic rotational isomerism in the chloromethyl group. Compare with 3-(2,6-difluorophenyl)pyrrolidine hydrochloride (CID 62065413, ), where fluorine atoms restrict rotation.

- Case 2: Discrepancies in mass spectra may arise from in-source fragmentation. Use tandem MS/MS to distinguish molecular ions from adducts (e.g., [M+Na]+ vs. [M+H]+).

- Validation: Cross-reference with published data for structurally related compounds, such as 6-(2,6-dichlorophenyl)pyridazine derivatives ( ).

Advanced Question: What biological or agrochemical applications are plausible for this compound, based on structural analogs?

Answer:

- Agrochemical Potential: Pyridachlometyl (CAS 1358061-55-8, ), a pyridazine-based fungicide, shares structural motifs (difluorophenyl and chlorinated groups). Test this compound against Botrytis cinerea or Fusarium species using in vitro mycelial growth inhibition assays.

- Pharmacological Screening: Triazolopyridazine derivatives (e.g., ) exhibit antimicrobial and antitumor activity. Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), focusing on apoptosis pathways.

Advanced Question: How should researchers mitigate hazards associated with handling chlorinated pyridazine intermediates?

Answer:

- Safety Protocols:

- Analytical Monitoring: Employ GC-MS to detect trace chlorinated impurities (e.g., dichloromethane or chloroform) in reaction mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products